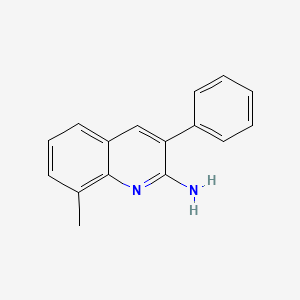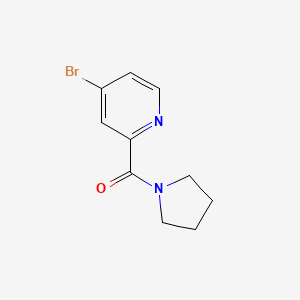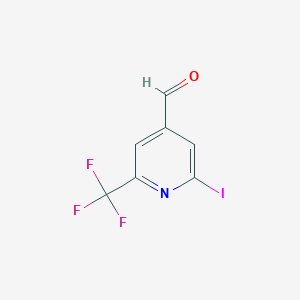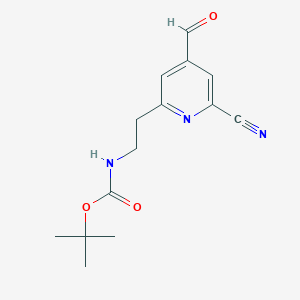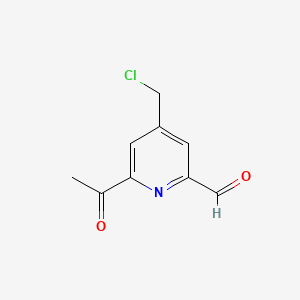
2-Bromo-4-tert-butoxy-3-cyclopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-tert-butoxy-3-cyclopropoxypyridine is an organic compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.16 g/mol . This compound is characterized by the presence of a bromine atom, a tert-butoxy group, and a cyclopropoxy group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 2-Bromo-4-tert-butoxy-3-cyclopropoxypyridine can be achieved through several synthetic routes. One common method involves the bromination of 4-tert-butoxy-3-cyclopropoxypyridine using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-4-tert-butoxy-3-cyclopropoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.
Scientific Research Applications
2-Bromo-4-tert-butoxy-3-cyclopropoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions. It can act as a ligand or inhibitor in biochemical assays.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drug candidates.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Bromo-4-tert-butoxy-3-cyclopropoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and other functional groups can form covalent or non-covalent bonds with target molecules, leading to changes in their activity or function. The compound’s structure allows it to participate in various chemical pathways, influencing biological processes and chemical reactions .
Comparison with Similar Compounds
2-Bromo-4-tert-butoxy-3-cyclopropoxypyridine can be compared with similar compounds such as:
4-Bromo-2-(tert-butoxy)pyridine: This compound has a similar structure but lacks the cyclopropoxy group.
tert-Butyl bromide: This compound features a tert-butyl group attached to a bromide substituent.
4-Bromo-2-tert-butylphenol: This compound has a tert-butyl group and a bromine atom attached to a phenol ring.
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical transformations and applications in scientific research.
Properties
Molecular Formula |
C12H16BrNO2 |
|---|---|
Molecular Weight |
286.16 g/mol |
IUPAC Name |
2-bromo-3-cyclopropyloxy-4-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-9-6-7-14-11(13)10(9)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
HOPPKVJGOCAHIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C(=NC=C1)Br)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


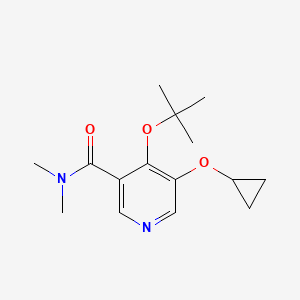
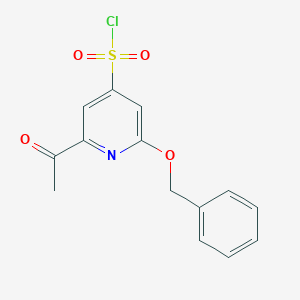

![Ethyl 2-[4-(aminomethyl)pyrimidin-2-YL]acetate](/img/structure/B14847334.png)

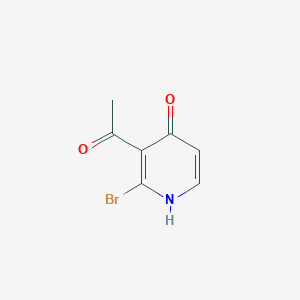
![1H-Pyrazolo[3,4-C]pyridine-4-carbaldehyde](/img/structure/B14847351.png)
